4-氨基-7-硝基苯并呋喃

概述

描述

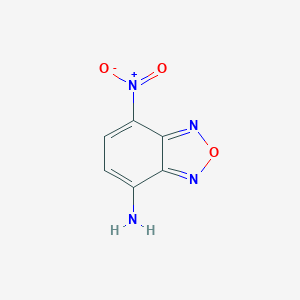

4-Amino-7-nitrobenzofurazan is a chemical compound known for its strong fluorescence properties. It belongs to the benzofurazan family, which is characterized by a benzene ring fused with a furan ring. The presence of an amino group at the 4-position and a nitro group at the 7-position makes this compound highly reactive and useful in various scientific applications .

科学研究应用

4-Amino-7-nitrobenzofurazan has a wide range of applications in scientific research:

作用机制

Target of Action

The primary target of 4-Amino-7-nitrobenzofurazan (4ABF) is the 30S ribosomal subunit . This subunit is a crucial component of the protein synthesis machinery in cells. By binding to this target, 4ABF can influence the process of protein synthesis .

Mode of Action

4ABF inhibits protein synthesis by binding to the 30S ribosomal subunit . This binding inhibits the synthesis of proteins vital for cell division . The compound is also known to react with primary or secondary amines to produce a fluorescent product .

Biochemical Pathways

It is known that the compound interferes with protein synthesis by binding to the 30s ribosomal subunit . This action can disrupt various cellular processes that rely on protein synthesis, potentially leading to cell death.

Pharmacokinetics

Some 4-aryloxy-7-nitrobenzofurazan derivatives, which are structurally similar to 4abf, have been reported to possess biologically active structural fragments, allowing their use in pharmacokinetics and pharmacodynamics .

Result of Action

The primary result of 4ABF’s action is the inhibition of protein synthesis, which can lead to cell death . By binding to the 30S ribosomal subunit, 4ABF prevents the synthesis of proteins vital for cell division . This can lead to the death of bacterial cells, giving 4ABF antimicrobial properties .

Action Environment

The action of 4ABF can be influenced by various environmental factors. For instance, when coordinated with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a fluorogenic reagent, the fluorescence signals of nanoparticles were enhanced directly and in the cellular environment . This suggests that the cellular environment can influence the action and efficacy of 4ABF.

生化分析

Biochemical Properties

4-Amino-7-nitrobenzofurazan plays a significant role in biochemical reactions, particularly as an antimicrobial agent. It has been shown to inhibit the growth of bacteria and fungi by binding to the 30S ribosomal subunit and inhibiting protein synthesis . This compound interacts with various enzymes, proteins, and other biomolecules, including ribosomal proteins, which are crucial for cell division. The nature of these interactions involves the inhibition of protein synthesis, which is vital for the survival and proliferation of microbial cells.

Cellular Effects

The effects of 4-Amino-7-nitrobenzofurazan on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting protein synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . In particular, 4-Amino-7-nitrobenzofurazan has been shown to enhance fluorescence signals in the cellular environment, making it a valuable tool for bioimaging applications . The compound’s impact on cell signaling pathways and gene expression can lead to alterations in cellular metabolism, affecting the overall function and health of the cells.

Molecular Mechanism

At the molecular level, 4-Amino-7-nitrobenzofurazan exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the 30S ribosomal subunit, which inhibits protein synthesis . This inhibition occurs due to the compound’s ability to interfere with the translation process, preventing the formation of essential proteins required for cell growth and division. Additionally, 4-Amino-7-nitrobenzofurazan exhibits nonlinear optical properties related to surface-enhanced fluorescence and Raman scattering, which are influenced by its interactions with metal substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-7-nitrobenzofurazan can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-7-nitrobenzofurazan can maintain its fluorescence properties over extended periods, making it suitable for long-term bioimaging applications . The compound’s stability may be affected by environmental factors such as light and temperature, which can lead to degradation and reduced efficacy over time.

Dosage Effects in Animal Models

The effects of 4-Amino-7-nitrobenzofurazan vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit microbial growth effectively without causing significant adverse effects . At higher doses, 4-Amino-7-nitrobenzofurazan may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity.

Metabolic Pathways

4-Amino-7-nitrobenzofurazan is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. The compound’s role in inhibiting protein synthesis is a key aspect of its metabolic interactions . Additionally, 4-Amino-7-nitrobenzofurazan’s fluorescence properties are exploited in metabolic studies to monitor changes in metabolite levels and metabolic flux

Transport and Distribution

The transport and distribution of 4-Amino-7-nitrobenzofurazan within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to ribosomal subunits and other biomolecules facilitates its distribution within the cellular environment . Additionally, 4-Amino-7-nitrobenzofurazan’s fluorescence properties enable researchers to track its localization and accumulation in specific cellular compartments, providing valuable information on its transport dynamics .

Subcellular Localization

4-Amino-7-nitrobenzofurazan exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential applications in bioimaging and therapeutic research. The ability to visualize 4-Amino-7-nitrobenzofurazan within subcellular compartments provides valuable insights into its interactions with cellular structures and its overall impact on cellular function.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-nitrobenzofurazan typically involves the nucleophilic substitution of halogens from 4-halo-7-nitrobenzofurazan. The halogen can be either chlorine or fluorine. For instance, 4-chloro-7-nitrobenzofurazan (NBD-chloride) reacts with primary amines to form 4-Amino-7-nitrobenzofurazan derivatives .

Industrial Production Methods: Industrial production methods for 4-Amino-7-nitrobenzofurazan are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in solvents like dimethylformamide or acetonitrile, and the product is purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions: 4-Amino-7-nitrobenzofurazan undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Primary amines, secondary amines, and other nucleophiles in solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

Nucleophilic Substitution: Various 4-substituted-7-nitrobenzofurazan derivatives.

Reduction: 4,7-Diaminobenzofurazan.

Oxidation: Oxidized derivatives of 4-Amino-7-nitrobenzofurazan.

相似化合物的比较

4-Chloro-7-nitrobenzofurazan (NBD-chloride): Used as a precursor in the synthesis of 4-Amino-7-nitrobenzofurazan.

4-Methoxy-7-nitrobenzofurazan: Another derivative with similar fluorescence properties.

4-Phenoxy-7-nitrobenzofurazan: Known for its strong fluorescence and used in similar applications.

Uniqueness: 4-Amino-7-nitrobenzofurazan is unique due to its strong fluorescence and reactivity, making it highly valuable in various scientific and industrial applications. Its ability to form stable derivatives with different functional groups further enhances its versatility .

生物活性

4-Amino-7-nitrobenzofurazan (NBD) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structural characteristics, and various biological activities of NBD, supported by data tables and research findings.

Synthesis and Structural Characterization

The synthesis of 4-amino-7-nitrobenzofurazan typically involves the reaction of 4-chloro-7-nitrobenzofurazan with various amines. The resulting compounds can be characterized using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and NMR spectroscopy.

Key Synthesis Parameters

- Solvents Used : Methanol-water mixtures and acetonitrile.

- Base : Sodium hydrogen carbonate.

- Yield : Varies depending on the specific derivative synthesized, with yields reported up to 85% for certain derivatives .

Spectral Characteristics

The spectral data reveal significant absorption bands:

- UV-Vis Absorption : Two main bands at 312–390 nm and 430–480 nm.

- Fluorescence Excitation Maximum : 468 nm, indicating potential applications in fluorescence-based assays .

Biological Activities

4-Amino-7-nitrobenzofurazan exhibits a range of biological activities, which can be categorized as follows:

Antioxidant Activity

NBD has demonstrated strong antioxidant properties. In studies measuring Total Antioxidant Capacity (TAC), NBD derivatives showed significant activity compared to ascorbic acid, a standard antioxidant reference .

Anti-Cancer Activity

Research indicates that NBD derivatives possess antileukemic properties. For instance, certain derivatives have shown cytotoxic effects against leukemia cell lines, suggesting their potential as therapeutic agents in cancer treatment .

Anti-Infective Properties

NBD has been investigated for its anti-infective potential against various pathogens. Studies indicate efficacy against:

- Viruses : Including HIV and Influenza.

- Bacteria : Demonstrating antibacterial activity against several strains .

Case Studies

-

Fluorescent Probe for Malondialdehyde Detection

A study developed 4-hydrazinyl-7-nitrobenzofurazan as a fluorescent probe for detecting malondialdehyde (MDA), a biomarker for oxidative stress. This probe exhibited high sensitivity and selectivity in biological samples, highlighting its utility in oxidative stress research . -

Antileukemic Activity Assessment

A comparative study evaluated the antileukemic effects of various NBD derivatives on different leukemia cell lines. The results indicated that specific modifications to the NBD structure enhanced cytotoxicity, providing insights into designing more effective antileukemic agents .

属性

IUPAC Name |

4-nitro-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKOGLINWAPXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345103 | |

| Record name | 4-Amino-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-91-4 | |

| Record name | 4-Amino-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Amino-7-nitrobenzofurazan interact with reactive oxygen species (ROS)? What are the downstream effects of this interaction?

A1: 4-Amino-7-nitrobenzofurazan (NBD) derivatives, specifically those with a phenol group attached, act as fluorescent sensors for ROS, particularly oxygen-centered radicals. [] These sensors are initially non-fluorescent. Upon encountering peroxyl radicals in an aqueous solution, they undergo a hydrogen transfer reaction. [] This reaction releases the highly fluorescent N-methyl-4-amino-7-nitrobenzofurazan (MNBDA) and 1,4-benzoquinone. [] This shift from a non-fluorescent to a fluorescent state allows for the detection and quantification of ROS in biological systems. [, ]

Q2: What is the molecular formula and weight of NBD? What spectroscopic data is available for its characterization?

A2: While the provided abstracts don't explicitly state the molecular formula and weight of NBD, they highlight key spectroscopic data. NBD derivatives exhibit characteristic UV-Vis absorption and fluorescence properties. [, , ] For instance, MNBDA, a common NBD derivative, shows an excitation maximum at 468 nm and an emission maximum at 537 nm in acetonitrile. [] Researchers use these spectroscopic properties for quantitative analysis and detection of NBD derivatives in various applications. [, ]

Q3: How does the structure of NBD derivatives influence their fluorescence properties and reactivity?

A3: The structure of NBD derivatives significantly impacts their fluorescence and reactivity. Introducing steric bulk near the reactive site, such as adding ortho-methyl groups, improves the performance of NBD-based fluorescent sensors for ROS. [] This modification is thought to enhance fluorescence by hindering potential quenching pathways. Additionally, studies on N-substituted 4-amino-7-nitrobenzofurazans demonstrate a correlation between the substituent's electronic properties (quantified by Taft's polar substituent constants) and the wavelength of the long-wave band in their VIS spectra. [] This finding suggests a relationship between the electron-donating or withdrawing nature of the substituent and the energy levels involved in the molecule's electronic transitions, influencing its fluorescence properties.

Q4: How is computational chemistry used in research related to NBD?

A4: Computational chemistry plays a crucial role in understanding and predicting the behavior of NBD derivatives. Researchers utilize computational methods to investigate the impact of structural modifications on sensor performance. [] Additionally, Quantitative Structure-Property Relationship (QSPR) studies, which correlate molecular structure with physicochemical properties, are employed to analyze the hydrophobicity, UV-Vis absorption, and fluorescence properties of novel NBD derivatives. [] These computational approaches provide valuable insights for designing and optimizing NBD-based sensors and probes.

Q5: What are the applications of NBD derivatives beyond ROS detection?

A5: Besides their role as ROS sensors, NBD derivatives find application in detecting other analytes. N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) serves as a reagent for determining aldehydes and ketones in air monitoring. [] This compound reacts with carbonyl compounds to form hydrazones, which can be separated and analyzed using HPLC. [] The high molar absorptivities and absorption maxima of MNBDH derivatives in the visible range offer improved sensitivity and selectivity compared to traditional reagents like DNPH. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。